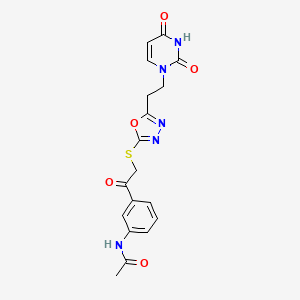

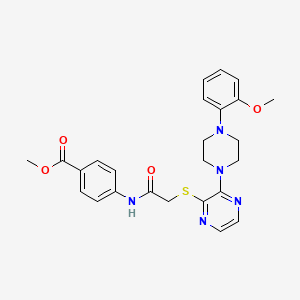

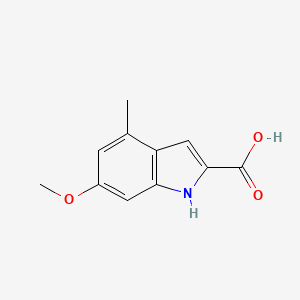

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide, also known as DIQFA, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been the subject of extensive research in recent years.

科学的研究の応用

Therapeutic Agent Applications

Research has demonstrated the potential of derivatives similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide in various therapeutic domains. A study focused on a derivative synthesized through Povarov cycloaddition reaction/N-furoylation processes showed that such compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates a broad spectrum of potential therapeutic applications, ranging from cancer treatment to managing infections and inflammation (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Enhancement of Analgesic Properties

Another study utilized bioisosteric replacement methodology to enhance the analgesic properties of compounds closely related to the subject chemical. By replacing the benzyl phenyl ring with an isosteric heterocycle, significant increases in analgesic activity were observed. This research underscores the potential for chemical modifications of the core structure to enhance therapeutic efficacy, particularly in pain management (Ukrainets, Mospanova, & Davidenko, 2016).

Tyrosinase Inhibition for Therapeutic and Cosmetic Applications

A study on the synthesis of new derivatives, including furan-2-carboxamide compounds, revealed potent inhibition of the tyrosinase enzyme. These findings suggest potential applications in treating hyperpigmentation disorders and as agents in cosmetic formulations to regulate melanin production. The study highlights the compounds' effectiveness as tyrosinase inhibitors, with potential implications for dermatological use (Dige et al., 2019).

Antitumor Activities

The antitumor potential of isoquinoline derivatives has been extensively explored, with some compounds demonstrating significant antineoplastic activity. Such studies indicate that modifications to the isoquinoline structure can lead to potent antitumor agents, suggesting a possible research avenue for developing new cancer therapies (Liu et al., 1995).

CFTR Chloride Channel Gating Modulation

Sulfamoyl-4-oxoquinoline-3-carboxamides, structurally related to the compound of interest, have been synthesized as correctors for defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This suggests potential therapeutic applications in treating cystic fibrosis by modulating CFTR channel activity, highlighting the compound's relevance in addressing genetic disorders (Suen et al., 2006).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVDPHRJAQXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)